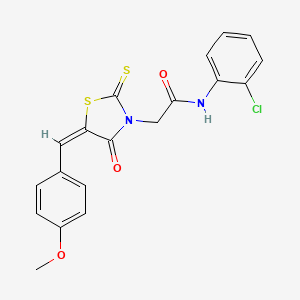
Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate, is a thiophene derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and applications in various fields. Thiophene derivatives are known for their potential in pharmaceutical chemistry as they exhibit a wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties . They are also explored for their crystal and molecular structures, which are crucial for understanding their chemical behavior and interactions .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with different organic reagents. For instance, a series of novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . Another example includes the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates through a solvent-free reaction . These methods highlight the versatility of thiophene chemistry in generating a wide array of compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about molecular geometry, hydrogen bonding, and other weak interactions that contribute to the stability of the crystal packing . The molecular geometry and the interactions within the crystal structure are essential for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates, which upon treatment with amines or hydrazines yield thienopyrimidinones . The electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates have been studied, revealing the main fragmentation pathways and the nature of ionization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For instance, the crystal and molecular structure analysis provides insights into the density and stability of the compounds . The antimicrobial activity of certain thiophene derivatives has been evaluated, indicating their potential as therapeutic agents . Additionally, the allosteric enhancer activity at the A1 adenosine receptor has been studied, showing the effect of modifications at different positions on the thiophene ring .
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenic Evaluation
Thiophene analogues, including those resembling carcinogens such as benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. This research sheds light on the structural analogies and differences that can influence biological activity and toxicity, which might be relevant for understanding similar compounds like "Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate" (Ashby et al., 1978).
Food Flavor Chemistry
Branched chain aldehydes, derivatives from amino acids, are significant for flavor in both fermented and non-fermented food products. The process involves the production and degradation of these aldehydes, which parallels the potential synthesis pathways and transformations of thiophene-based compounds in various applications (Smit, Engels, & Smit, 2009).
Spin Label Amino Acids in Peptide Studies
The use of spin label amino acids, such as TOAC, in peptides for studying peptide synthesis, secondary structure, and interactions with biological membranes, provides a precedent for exploring the interactions and potential biological applications of thiophene derivatives in peptide chemistry (Schreier et al., 2012).
Liquid-Liquid Extraction of Carboxylic Acids
Innovations in solvent systems for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams highlight the relevance of thiophene derivatives in separation technologies, particularly in the recovery of bio-based carboxylic acids for plastics and other applications (Sprakel & Schuur, 2019).
Safety and Hazards
While specific safety and hazard information for “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate” is not available, it’s important to handle all chemicals with care. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Thiophene derivatives, including “Methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate”, continue to attract interest due to their wide range of applications in medicinal chemistry and material science . Future research may focus on exploring new synthetic methods, investigating their biological activities, and developing new applications.
Propiedades
IUPAC Name |
methyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-4-10-5-7-11(8-6-10)12-9-19-14(16)13(12)15(17)18-2/h5-9H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCWGVYJQBMRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


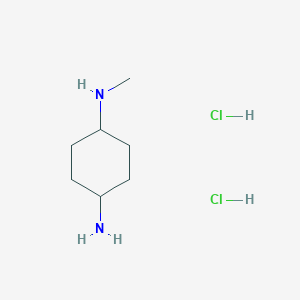
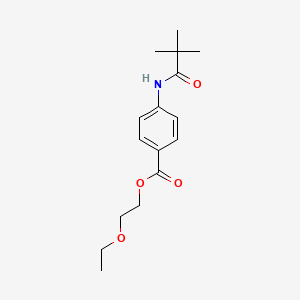
methanone](/img/structure/B2532928.png)
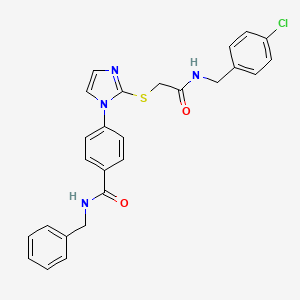
![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
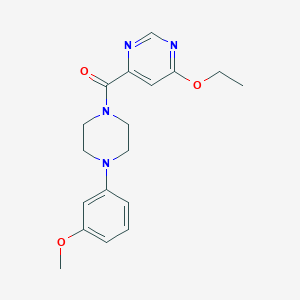

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

